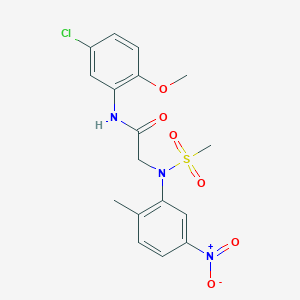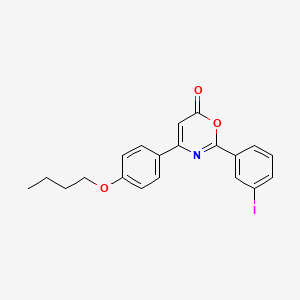
2,3-dichloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide
Übersicht
Beschreibung
2,3-dichloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis. This compound belongs to a class of drugs known as Janus kinase (JAK) inhibitors, which work by blocking the activity of certain enzymes that play a key role in the immune system.
Wirkmechanismus
2,3-dichloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide works by selectively inhibiting the activity of JAK enzymes, which play a key role in the immune system. These enzymes are involved in the signaling pathways that lead to the production of inflammatory cytokines, which are responsible for the symptoms of autoimmune diseases. By blocking the activity of JAK enzymes, 2,3-dichloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide reduces the production of inflammatory cytokines and thereby reduces inflammation and tissue damage.
Biochemical and Physiological Effects:
2,3-dichloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-gamma). It has also been shown to reduce the activation of T cells and B cells, which play a key role in the immune response. In clinical studies, it has been shown to reduce the symptoms of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,3-dichloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide is its selectivity for JAK enzymes, which reduces the risk of off-target effects. It has also been shown to have a good safety profile in clinical trials. However, one limitation of 2,3-dichloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide is its potential for immunosuppression, which can increase the risk of infections. It is also relatively expensive to produce, which may limit its availability for research purposes.
Zukünftige Richtungen
There are a number of potential future directions for research on 2,3-dichloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide. One area of interest is the development of more selective JAK inhibitors that target specific isoforms of the enzyme. Another area of interest is the use of 2,3-dichloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide in combination with other drugs to enhance its efficacy and reduce the risk of side effects. Finally, there is a need for further research on the long-term safety and efficacy of 2,3-dichloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide in the treatment of autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
2,3-dichloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide has been extensively studied in preclinical and clinical trials for its potential use in treating autoimmune diseases. In particular, it has shown promising results in the treatment of rheumatoid arthritis, where it has been shown to reduce inflammation and joint damage. It has also been studied in the treatment of multiple sclerosis, where it has been shown to reduce the number of relapses and slow the progression of the disease.
Eigenschaften
IUPAC Name |
2,3-dichloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3OS/c13-8-3-1-2-7(9(8)14)10(18)15-12-17-16-11(19-12)6-4-5-6/h1-3,6H,4-5H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXZHKBTHDEEIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)C3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-({3-[(cyclopropylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4745605.png)

![2-methyl-N-[3-(3-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4745625.png)

![3-[(4-fluorophenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4745627.png)
![N-(3-bromobenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4745632.png)
![1-(2,2-dimethylpropanoyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4745638.png)
![N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinecarboxamide](/img/structure/B4745668.png)
![N-(3-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4745669.png)
![(1,3-benzodioxol-5-ylmethyl){[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amine hydrochloride](/img/structure/B4745676.png)
![4-methoxy-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4745677.png)

